molecular formula C9H10OS B1276721 4-(Ethylthio)benzaldehyde CAS No. 84211-94-9

4-(Ethylthio)benzaldehyde

Cat. No.: B1276721
CAS No.: 84211-94-9
M. Wt: 166.24 g/mol
InChI Key: LPRKZLUVZOFDDT-UHFFFAOYSA-N
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Description

4-(Ethylthio)benzaldehyde is a useful research compound. Its molecular formula is C9H10OS and its molecular weight is 166.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Iminium Salt Formation : A study by Froschauer et al. (2013) discusses the alkylation of 4-(Dimethylamino)benzaldehyde, which is structurally similar to 4-(Ethylthio)benzaldehyde. This process involves the formation of iminium salts, highlighting the potential of benzaldehydes in synthesizing complex organic compounds (Froschauer et al., 2013).

  • Catalysis in Organic Synthesis : Perozo-Rondón et al. (2006) explored the condensation of various substituted benzaldehydes, including 2-nitrobenzaldehyde and 2,4-dichlorobenzaldehyde, using alkaline carbons as catalysts. This demonstrates the role of benzaldehydes in the production of pharmaceutical precursors (Perozo-Rondón et al., 2006).

  • Synthesis of Labeled Benzaldehydes : Boga et al. (2014) reported a methodology for synthesizing 2H and 13C labeled benzaldehydes via regio-selective formylation. This underscores the utility of benzaldehydes in creating isotopically labeled compounds for research purposes (Boga et al., 2014).

  • Oxidation of Alcohols to Aldehydes : Sharma et al. (2012) investigated the use of mesoporous Ti-SBA-15 for the oxidation of benzyl alcohol to benzaldehyde. This study highlights the significance of benzaldehydes in industrial applications, such as in the cosmetics and pharmaceutical industries (Sharma et al., 2012).

  • Photocatalytic Conversion : Lima et al. (2017) studied the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride. This research indicates the potential of benzaldehydes in environmentally friendly chemical conversions (Lima et al., 2017).

  • Bioproduction of Benzaldehyde : Craig and Daugulis (2013) explored the bioproduction of benzaldehyde, a key molecule in the flavor industry, using Pichia pastoris. This signifies the biotechnological applications of benzaldehydes (Craig & Daugulis, 2013).

  • Synthesis of Heterotelechelic Poly(ethylene glycol) Derivatives : Akiyama et al. (2004) synthesized heterotelechelic PEG-containing benzaldehyde and pyridyl disulfide endgroup. This study emphasizes the importance of benzaldehydes in the synthesis of functionalized polymers (Akiyama et al., 2004).

Safety and Hazards

4-(Ethylthio)benzaldehyde should be stored in cool dry conditions in well-sealed containers . It is incompatible with strong oxidizing agents . Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 4-(methylthio)benzaldehyde derivatives, have shown antibacterial, antioxidant, and cytotoxic activities . These activities suggest that the compound may interact with various targets, including bacterial cells and human peripheral lymphocytes .

Mode of Action

The related compound 4-(methylthio)benzaldehyde has been shown to exhibit antibacterial and antioxidant activities . This suggests that 4-(Ethylthio)benzaldehyde might interact with its targets in a way that disrupts bacterial growth or neutralizes harmful free radicals.

Biochemical Pathways

For instance, 4-(methylthio)benzaldehyde is an intermediate for the synthesis of pyrrole derivatives showing anti-inflammatory activity .

Pharmacokinetics

It’s known that the compound is slightly soluble in chloroform and methanol , which could potentially influence its bioavailability and distribution within the body.

Result of Action

Related compounds have shown antibacterial, antioxidant, and cytotoxic effects . This suggests that this compound might have similar effects, potentially inhibiting bacterial growth, neutralizing harmful free radicals, or inducing cytotoxicity in certain cells.

Properties

IUPAC Name

4-ethylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRKZLUVZOFDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426515
Record name 4-(Ethylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84211-94-9
Record name 4-(Ethylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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